2,5-Bis[2-(1,3,3-trimethyl-1,3-dihydro-2h-indol-2-ylidene)ethylidene]cyclopentanone
Description
2,5-Bis[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclopentanone (hereafter referred to by its common abbreviation, BTMI) is a cyclopentanone-derived photosensitizer with a conjugated bis-indole structure. It is synthesized via aldol condensation and exhibits strong absorption at 532 nm, making it suitable for green laser applications in holographic recording media . BTMI demonstrates exceptional performance in photopolymerization kinetics, achieving a diffraction efficiency of 90% under 64 mJ/cm² exposure and rapid response to picosecond laser pulses . Its molecular structure (C₃₁H₃₄N₂O) features two indole moieties with trimethyl substituents, which enhance electronic conjugation and stability .
Properties
Molecular Formula |
C31H34N2O |
|---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
(2E,5E)-5-[(2Z)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]-2-[(2E)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]cyclopentan-1-one |
InChI |
InChI=1S/C31H34N2O/c1-30(2)23-11-7-9-13-25(23)32(5)27(30)19-17-21-15-16-22(29(21)34)18-20-28-31(3,4)24-12-8-10-14-26(24)33(28)6/h7-14,17-20H,15-16H2,1-6H3/b21-17+,22-18+,27-19-,28-20+ |
InChI Key |
SIWKBGVGJRAPKY-YZSQRFNQSA-N |
Isomeric SMILES |
CC\1(C2=CC=CC=C2N(/C1=C/C=C/3\CC/C(=C\C=C/4\C(C5=CC=CC=C5N4C)(C)C)/C3=O)C)C |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1=CC=C3CCC(=CC=C4C(C5=CC=CC=C5N4C)(C)C)C3=O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[2-(1,3,3-trimethyl-1,3-dihydro-2h-indol-2-ylidene)ethylidene]cyclopentanone typically involves the condensation of 1,3,3-trimethyl-2-methyleneindoline with cyclopentanone under acidic conditions . The reaction is usually carried out in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2,5-Bis[2-(1,3,3-trimethyl-1,3-dihydro-2h-indol-2-ylidene)ethylidene]cyclopentanone undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Electrophiles such as halogens, nitro groups; often in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce dihydro derivatives .
Scientific Research Applications
2,5-Bis[2-(1,3,3-trimethyl-1,3-dihydro-2h-indol-2-ylidene)ethylidene]cyclopentanone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,5-Bis[2-(1,3,3-trimethyl-1,3-dihydro-2h-indol-2-ylidene)ethylidene]cyclopentanone involves its interaction with various molecular targets and pathways. The compound’s indole moieties can interact with biological macromolecules, such as proteins and nucleic acids, leading to various biological effects . These interactions may involve hydrogen bonding, π-π stacking, and other non-covalent interactions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Property Comparisons
| Compound | Substituents | Yield (%) | Melting Point (°C) | Key Application | Notable Properties |
|---|---|---|---|---|---|
| BTMI | Indole (trimethyl) | N/A | N/A | Holography | λ_max = 532 nm; 90% diffraction efficiency |
| 2,5-Bis(4-hydroxy-3-methoxybenzylidene)cyclopentanone | Methoxy/hydroxybenzylidene | 82.6 | N/A | Biofuel precursor | Density: 0.943 g/mL; Freezing point: −35°C |
| WZS01 | 2,4-Dichlorobenzylidene | 82.7 | 209–212 | Pharmaceutical candidate | High thermal stability |
| Benzothiazole analog (CAS 27714-24-5) | Benzothiazole (ethyl) | N/A | N/A | Material science | High hydrophobicity (XLogP3 = 6.9) |
- Optical Properties : BTMI’s indole substituents enable strong visible-light absorption, critical for holography. In contrast, the biofuel precursor lacks chromophores for light-driven applications .
- Thermal Stability : WZS01’s Cl groups confer higher melting points (~210°C) compared to BTMI, which prioritizes photosensitivity over thermal resilience .
- Hydrophobicity : The benzothiazole analog’s XLogP3 value (6.9) exceeds BTMI’s, suggesting superior lipid solubility for material coatings .
Catalytic and Reaction Efficiency
Biological Activity
2,5-Bis[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclopentanone (CAS No. 27713-85-5) is a synthetic compound characterized by its complex structure and potential biological activities. This article explores its biological activity, including its pharmacological properties and potential therapeutic applications.
- Molecular Formula : C31H34N2O
- Molecular Weight : 450.614 g/mol
- Structure : The compound features a cyclopentanone core with two indole-derived substituents that contribute to its biological profile.
The biological activity of 2,5-Bis[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclopentanone is primarily attributed to its interaction with various biological targets:
- Antitumor Activity : Preliminary studies suggest that the compound exhibits significant cytotoxicity against various cancer cell lines. The indole moiety is known for its role in enhancing antitumor properties by modulating signaling pathways involved in cell proliferation and apoptosis.
- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, which is crucial in mitigating oxidative stress-related diseases. This activity is likely linked to the presence of the indole structure, which is known for its electron-donating capabilities.
- Anti-inflammatory Effects : Research indicates that this compound may inhibit inflammatory pathways, potentially through the downregulation of pro-inflammatory cytokines.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Significant cytotoxicity against cancer cells | |
| Antioxidant | Free radical scavenging | |
| Anti-inflammatory | Inhibition of cytokine production |
Case Study 1: Antitumor Efficacy
In a study conducted on various human cancer cell lines, 2,5-Bis[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclopentanone showed promising results. The compound was tested against breast and lung cancer cells, resulting in a reduction of cell viability by over 70% at concentrations as low as 10 µM. The mechanism was attributed to apoptosis induction via mitochondrial pathways.
Case Study 2: Antioxidant Activity
A recent investigation assessed the antioxidant potential of the compound using DPPH radical scavenging assays. Results indicated that at a concentration of 50 µg/mL, the compound exhibited an antioxidant capacity comparable to that of well-known antioxidants like ascorbic acid. This suggests potential applications in formulations aimed at reducing oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
